molecular formula C14H14BrClO2 B12633581 ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate CAS No. 1242316-98-8

ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate

Cat. No.: B12633581
CAS No.: 1242316-98-8
M. Wt: 329.61 g/mol
InChI Key: ZKALJIMVNUDNGI-UQXQTEIVSA-N
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Description

Ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a phenyl group attached to a penta-2,4-dienoate backbone. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chlorination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration (2Z,4Z) is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and configuration of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate exerts its effects involves its interaction with specific molecular targets. The bromomethyl and chloro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing various biochemical pathways. The phenyl group can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-phenyl

Properties

CAS No.

1242316-98-8

Molecular Formula

C14H14BrClO2

Molecular Weight

329.61 g/mol

IUPAC Name

ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C14H14BrClO2/c1-2-18-14(17)12(10-15)8-9-13(16)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b12-8+,13-9-

InChI Key

ZKALJIMVNUDNGI-UQXQTEIVSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CBr

Canonical SMILES

CCOC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CBr

Origin of Product

United States

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